molecular formula C11H10BrNO B11865845 1-(6-Bromoisoquinolin-3-yl)ethanol

1-(6-Bromoisoquinolin-3-yl)ethanol

Cat. No.: B11865845
M. Wt: 252.11 g/mol
InChI Key: CDODBIVSLXQVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol It is characterized by the presence of a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group

Preparation Methods

The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanol typically involves the bromination of isoquinoline derivatives followed by the introduction of the ethanol group. One common synthetic route includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoisoquinoline is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields isoquinoline-3-carboxylic acid, while reduction of the bromine atom results in isoquinoline-3-ethanol.

Scientific Research Applications

1-(6-Bromoisoquinolin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins involved in various biological processes .

Comparison with Similar Compounds

1-(6-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(6-bromoisoquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-7,14H,1H3

InChI Key

CDODBIVSLXQVGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C2C=CC(=CC2=C1)Br)O

Origin of Product

United States

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